molecular formula C12H8ClNS B108352 3-Chloro-10H-phenothiazine CAS No. 1207-99-4

3-Chloro-10H-phenothiazine

Cat. No. B108352
CAS RN: 1207-99-4
M. Wt: 233.72 g/mol
InChI Key: DPUVPRWTWNQSOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenothiazine derivatives is a topic of interest in the field of organic chemistry. Paper describes the synthesis of a series of azetidine-1-carboxamide derivatives starting from phenothiazine. The process involves the reaction of phenothiazine with chloropropyl bromide, followed by subsequent reactions to yield the desired compounds. Similarly, paper discusses the synthesis of a phenothiazine derivative using a chlorination reaction with phosphorus oxychloride, achieving a high yield of over 90%. These studies demonstrate the reactivity of phenothiazine and its derivatives in various synthetic routes, which could be applied to the synthesis of 3-Chloro-10H-phenothiazine.

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives is crucial for understanding their chemical behavior. Paper uses spectroscopic methods and DFT calculations to investigate the structure of novel phenothiazine derivatives, revealing an equatorial position of the phenothiazine substituent and free rotation about the single bond linking heterocyclic units. This information is valuable for predicting the molecular conformation and reactivity of 3-Chloro-10H-phenothiazine.

Chemical Reactions Analysis

Phenothiazine derivatives undergo various chemical reactions that modify their electronic and physical properties. Paper describes the preparation of functionalized phenothiazine derivatives through reactions with acrolein diethyl acetal, followed by condensation with hydrazines to produce electroactive hydrazones. Paper explores the oxidation of 10H-phenothiazine to obtain radical cations and a dimeric structure. These studies highlight the versatility of phenothiazine derivatives in chemical transformations, which could be relevant for the reactivity of 3-Chloro-10H-phenothiazine.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenothiazine derivatives are influenced by their molecular structure and substituents. Paper reports the fluorescence properties of the synthesized derivatives, characterized by large Stokes shifts. Paper discusses the electronic properties of dianilino substituted phenothiazines, noting their low oxidation potentials and semiquinone formation constants. These findings provide a foundation for understanding the properties of 3-Chloro-10H-phenothiazine, which may exhibit similar behavior due to its structural similarities.

Scientific Research Applications

Synthesis and Pharmaceutical Importance

3-Chloro-10H-phenothiazine derivatives have been explored for their pharmaceutical applications. A study by Sharma et al. (2012) details the synthesis of N-[3-(10H-phenothiazin-1-yl)propyl]-4-(substituted phenyl)-3-chloro-2-oxo-1-azetidinecarboxamide derivatives from phenothiazine. These compounds demonstrated promising antibacterial, antifungal, and antitubercular activities, indicating their potential in pharmaceutical development (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

Photovoltaic Applications

Phenothiazine, including 3-Chloro-10H-phenothiazine, has been utilized in photovoltaic applications, particularly in dye-sensitized solar cells (DSSCs). A study conducted by Buene et al. (2019) investigated the use of phenothiazine derivatives in DSSCs, revealing that specific configurations of the phenothiazine dye can lead to higher efficiency in solar energy conversion (Buene, Hagfeldt, & Hoff, 2019).

Anticancer Research

3-Chloro-10H-phenothiazine derivatives have shown potential in anticancer research. Ahmed et al. (2018) synthesized derivatives that exhibited significant activity against breast cancer cell lines, highlighting the compound's potential as a therapeutic agent in cancer treatment (Ahmed, Ebead, Afifi, & Abdel-Rahman, 2018).

Antimicrobial Applications

Phenothiazine derivatives, including those with 3-Chloro-10H-phenothiazine, have been evaluated for their antimicrobial properties. A study by Ayuk et al. (2018) synthesized linear azo-phenothiazine derivatives, demonstrating their effectiveness against various microorganisms (Ayuk, Eze, Njokunwogbu, & Aronimo, 2018).

Semiconductor and Electronic Applications

The unique electronic properties of phenothiazine, including derivatives like 3-Chloro-10H-phenothiazine, have been explored in semiconductor research. For instance, the study by Gutmann and Netschey (1961) revealed chlorpromazine (a phenothiazine derivative) as a strong electron donor, indicating its potential in electronic applications (Gutmann & Netschey, 1961).

Safety And Hazards

The safety data sheet for 3-Chloro-10H-phenothiazine suggests avoiding dust formation and breathing mist, gas, or vapors . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water .

Future Directions

Phenothiazines have a broad range of applications due to their easy chemical functionalization and intriguing chemical and physical properties . They have been widely utilized as donor units in the molecular engineering of highly conjugated donor–acceptor materials for optoelectronics . Further investigations of the properties of phenothiazines should be performed to encourage their use in endodontic clinical practice .

properties

IUPAC Name

3-chloro-10H-phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUVPRWTWNQSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061624
Record name 10H-Phenothiazine, 3-chloro-
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URL https://comptox.epa.gov/dashboard/DTXSID4061624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-10H-phenothiazine

CAS RN

1207-99-4
Record name 3-Chloro-10H-phenothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorophenothiazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10H-Phenothiazine, 3-chloro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 10H-Phenothiazine, 3-chloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-10H-phenothiazine
Source European Chemicals Agency (ECHA)
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Record name 3-CHLOROPHENOTHIAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MI Morja, KH Chikhalia - Tetrahedron, 2023 - Elsevier
… 3-Chloro-10H-phenothiazine was generated with a maximum yield of 81%. It was found that other bases such as Li 2 CO 3 , Cs 2 CO 3 , KOH, LiOCH 3 , NaOCH 3 , KOAc, NaOtBu, …
Number of citations: 0 www.sciencedirect.com
MG Nizi, J Desantis, Y Nakatani, S Massari… - European Journal of …, 2020 - Elsevier
… The successive N-alkylation reaction of the commercial 3-chloro-10H-phenothiazine 23 and synthesized halogenated synthones 24–28 with the appropriate (chloroalkyl)amine chains …
Number of citations: 13 www.sciencedirect.com
T Beresneva, E Abele - Chemistry of Heterocyclic Compounds, 2012 - Springer
Phenothiazines and related compounds are of great interest as biologically active compounds [1-4]. Historically, the first phenothiazines were prepared by interaction of diphenylamine …
Number of citations: 9 link.springer.com
W Hu, S Zhang - The Journal of Organic Chemistry, 2015 - ACS Publications
An environmentally benign and efficient method has been developed for the synthesis of phenothiazines via a tandem iron-catalyzed C–S/CN cross-coupling reaction. Some of the …
Number of citations: 41 pubs.acs.org

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